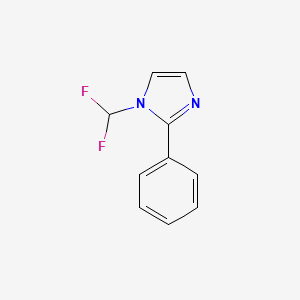

1-(Difluoromethyl)-2-phenyl-1H-imidazole

Description

Chemical Identity and Structural Features

This compound possesses a molecular weight of 194.18 grams per mole and exhibits distinct structural characteristics that define its chemical behavior. The compound features a five-membered imidazole ring system substituted with a phenyl group at the 2-position and a difluoromethyl group at the 1-position. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as FC(N1C=CN=C1C2=CC=CC=C2)F, which illustrates the connectivity between the imidazole core, the phenyl substituent, and the difluoromethyl functionality.

The physical properties of this compound reflect its fluorinated nature and heterocyclic structure. Computational studies indicate a density of 1.23 grams per cubic centimeter and a boiling point of 284.5 degrees Celsius at standard atmospheric pressure. The refractive index has been calculated as 1.55, while the flash point occurs at 125.8 degrees Celsius. These properties demonstrate the compound's thermal stability and suggest its potential utility in various synthetic applications requiring elevated temperatures.

The presence of the difluoromethyl group introduces unique electronic characteristics to the molecule. Unlike trifluoromethyl groups, the difluoromethyl substituent retains a hydrogen atom, enabling it to function as a hydrogen bond donor while maintaining the lipophilic character associated with fluorinated motifs. This dual functionality makes the compound particularly attractive for pharmaceutical applications, where the difluoromethyl group can serve as a bioisostere for various functional groups including thiols, hydroxyl groups, and amides.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₈F₂N₂ | - |

| Molecular Weight | 194.18 | g/mol |

| Chemical Abstracts Service Number | 220173-84-2 | - |

| Density | 1.23 | g/cm³ |

| Boiling Point | 284.5 | °C |

| Flash Point | 125.8 | °C |

| Refractive Index | 1.55 | - |

Historical Context of Difluoromethylated Heterocycles

The development of difluoromethylated heterocycles represents a relatively recent advancement in organofluorine chemistry, emerging from the broader evolution of fluorinated compound synthesis. Early work in this field focused primarily on trifluoromethyl-containing molecules, with difluoromethyl derivatives receiving less attention due to synthetic challenges and limited understanding of their unique properties. The recognition of difluoromethyl groups as valuable functional motifs gained momentum as researchers began to appreciate their distinctive characteristics compared to their trifluoromethyl counterparts.

Significant progress in difluoromethylation methodology occurred during the past two decades, driven by the pharmaceutical industry's demand for novel fluorinated building blocks. The development of practical synthetic routes to difluoromethylated heterocycles required overcoming substantial challenges related to the reactivity and stability of difluoromethyl-containing reagents. Early methods often relied on harsh reaction conditions or expensive reagents, limiting their practical applicability for large-scale synthesis.

The advancement of radical-mediated difluoromethylation processes marked a turning point in the field, providing more efficient and general approaches to these valuable compounds. These methodologies enabled the direct introduction of difluoromethyl groups into heterocyclic frameworks without requiring extensive pre-functionalization of substrates. The development of photocatalytic methods further expanded the synthetic toolkit, allowing for mild reaction conditions and improved functional group tolerance.

Recent innovations have focused on developing transition-metal-free approaches to difluoromethylation, addressing concerns about metal contamination in pharmaceutical applications. These methods have demonstrated remarkable scope and efficiency, enabling the synthesis of complex difluoromethylated heterocycles including compounds structurally related to this compound. The evolution of these synthetic strategies reflects the growing recognition of difluoromethyl groups as privileged structural motifs in medicinal chemistry.

Significance in Modern Organic Chemistry

The significance of this compound and related compounds in modern organic chemistry extends beyond their synthetic accessibility to encompass their unique properties and applications. The difluoromethyl group serves as a valuable bioisostere, capable of replacing various functional groups while imparting distinct physicochemical properties to the resulting molecules. This characteristic has made difluoromethylated heterocycles increasingly important in drug design, where the strategic incorporation of fluorine atoms can enhance potency, selectivity, and metabolic stability.

Contemporary research has demonstrated the versatility of difluoromethylation reactions in accessing diverse heterocyclic scaffolds bearing the difluoromethyl motif. These studies have revealed that the difluoromethyl group can significantly modulate the lipophilicity and hydrogen bonding capacity of organic molecules, properties that are crucial for pharmaceutical activity. The ability of the difluoromethyl group to function as both a lipophilic substituent and a hydrogen bond donor creates unique opportunities for molecular design.

The development of scalable synthetic methods for difluoromethylated heterocycles has enabled their incorporation into chemical libraries and drug discovery programs. Recent reports describe the successful synthesis of more than seventy different difluoromethylated heterocyclic products, demonstrating the broad applicability of modern difluoromethylation methodologies. These advances have facilitated the late-stage functionalization of pharmaceutical molecules, allowing for the rapid generation of novel analogs for biological evaluation.

Environmental considerations have also influenced the growing interest in difluoromethylated compounds. Recent regulatory developments regarding per- and polyfluoroalkyl substances have highlighted the need for alternative fluorinated motifs that maintain beneficial properties while minimizing environmental persistence. The difluoromethyl group represents a promising alternative to trifluoromethyl substituents, offering similar pharmacological benefits with potentially reduced environmental impact.

Properties

IUPAC Name |

1-(difluoromethyl)-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)14-7-6-13-9(14)8-4-2-1-3-5-8/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHHAAOPSDYQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704820 | |

| Record name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220173-84-2 | |

| Record name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Difluoromethylation of Imidazoles via In Situ Generation of Difluoromethylating Reagent

One of the most efficient and scalable methods for synthesizing 1-(difluoromethyl)imidazoles, including the 2-phenyl derivative, involves the in situ generation of the difluoromethylating reagent from chlorodifluoromethane and alkali metals.

- Method Summary :

The procedure entails the gradual formation of the difluoromethyl anion equivalent in the reaction mixture by simultaneous addition of chlorodifluoromethane (ClCF2H) and a strong base (alkali metal or alkali metal hydroxide). This reagent then selectively reacts with imidazole substrates to yield 1-(difluoromethyl)imidazoles. - Substrate Scope :

Functionalized imidazoles and benzimidazoles, including those bearing phenyl substituents at the 2-position, are suitable substrates. - Yields and Scale :

The method affords the target compounds in 60–95% yield and has been demonstrated on a hundred-gram scale, indicating excellent scalability and practicality. - Workup and Purification :

After reaction completion, the mixture is quenched with saturated ammonium chloride solution, extracted with diethyl ether, dried over magnesium sulfate, and purified by flash chromatography on silica gel. - Reference :

This approach was reported in Organic Letters (2016) and detailed in an academia.edu publication describing multigram synthesis of 1-(difluoromethyl)imidazoles and benzimidazoles.

| Parameter | Details |

|---|---|

| Reagents | Chlorodifluoromethane, alkali metal/base |

| Substrate | 2-Phenylimidazole or substituted imidazoles |

| Solvent | Typically THF or similar aprotic solvents |

| Temperature | Often 0 °C to room temperature |

| Yield | 60–95% |

| Scale | Up to hundred grams |

| Purification | Flash chromatography (SiO2) |

Visible-Light-Promoted Radical Cyclization Using Difluoroacetic Acid

An innovative, eco-friendly approach employs visible-light-promoted radical cyclization to synthesize difluoromethyl-substituted imidazoles, including polycyclic derivatives.

- Method Summary :

This method uses difluoroacetic acid (CF2HCOOH) as the difluoromethyl radical source, combined with a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), under visible light irradiation. The reaction proceeds via radical pathways without the need for metal catalysts, bases, or additives. - Substrate :

Imidazole derivatives bearing unactivated alkene side chains are used, allowing intramolecular cyclization after radical addition. - Reaction Conditions :

Typically conducted at room temperature in tetrahydrofuran (THF) solvent under nitrogen atmosphere with white LED light (72 W). - Yields :

The target difluoromethylated imidazoles are obtained in good to excellent yields (up to 85% in model reactions). - Advantages :

This method is sustainable, cost-effective, and environmentally benign, making it attractive for pharmaceutical applications. - Reference :

Detailed in Beilstein Journal of Organic Chemistry (2025), this method represents a significant advancement in radical fluorination chemistry.

| Parameter | Details |

|---|---|

| Reagents | Difluoroacetic acid, PIDA |

| Substrate | Alkene-containing 2-phenylimidazoles |

| Solvent | THF |

| Light Source | Visible light LED (72 W) |

| Atmosphere | Nitrogen |

| Temperature | Room temperature |

| Yield | Up to 85% |

| Catalyst/Base/Additives | None |

Synthetic Equivalents via Azidodifluoromethyl Phenyl Sulfone Intermediates

A more indirect but versatile synthetic route involves the use of azidodifluoromethyl phenyl sulfone as a synthetic equivalent of the azidodifluoromethyl anion, which can be transformed into difluoromethyl-substituted imidazoles.

- Method Summary :

Azidodifluoromethyl phenyl sulfone is synthesized from difluoromethyl phenyl sulfone via base-mediated azidation using tosyl azide or nonaflyl azide. This intermediate can then be employed in rhodium(II)-catalyzed transannulation reactions with nitriles to afford N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. - Reaction Highlights :

- The azide intermediate is stable up to ~100 °C and safe for laboratory handling.

- The method allows for multi-gram scale synthesis with high isolated yields (>90%).

- This approach offers a synthetic handle for further functionalization.

- Reference :

This method was reported in The Journal of Organic Chemistry (2023), demonstrating the utility of fluorinated azides in heterocyclic synthesis.

| Parameter | Details |

|---|---|

| Starting Material | Difluoromethyl phenyl sulfone |

| Azidation Reagents | Tosyl azide (TsN3), nonaflyl azide (NfN3) |

| Base | tert-Butoxide (t-BuOK or t-BuOLi) |

| Temperature | Low temperature (−50 °C to room temperature) |

| Yield | Up to >97% (NMR yield), ~90% isolated yield |

| Subsequent Reaction | Rhodium(II)-catalyzed transannulation with nitriles |

| Scale | Multi-gram scale |

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range | Scale |

|---|---|---|---|---|

| In situ difluoromethylation with ClCF2H and alkali | Chlorodifluoromethane, alkali, aprotic solvent | Scalable, high yield, straightforward | 60–95% | Hundred grams |

| Visible-light-promoted radical cyclization | Difluoroacetic acid, PIDA, visible light, no metal/base | Eco-friendly, metal-free, mild conditions | Up to 85% | Laboratory scale |

| Azidodifluoromethyl phenyl sulfone intermediate | Difluoromethyl phenyl sulfone, tosyl azide, t-BuOK, Rh(II) catalyst | Versatile intermediate, multi-gram scale | Up to >90% | Multi-gram |

Detailed Research Findings and Notes

The in situ difluoromethylation method is notable for its operational simplicity and ability to tolerate various functional groups on the imidazole ring, including bulky phenyl substituents at the 2-position. The gradual generation of the difluoromethylating species minimizes side reactions and improves yields.

The visible-light-promoted radical cyclization strategy represents a cutting-edge approach leveraging sustainable chemistry principles. It avoids metal catalysts and harsh reagents, using light energy to drive radical formation and cyclization, which is particularly advantageous for synthesizing polycyclic fluorinated imidazoles.

The azidodifluoromethyl phenyl sulfone route provides a novel synthetic equivalent for the difluoromethyl anion, enabling access to N-difluoromethylated imidazoles via cycloaddition and transannulation reactions. This method expands the toolbox for fluorinated heterocycle synthesis and allows for further diversification of the imidazole core.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-2-phenyl-1H-imidazole has shown promise in the development of novel pharmaceuticals. Its structural similarity to other imidazole derivatives allows it to be explored as a potential inhibitor of various enzymes and receptors.

- Aromatase Inhibition : Studies indicate that imidazole derivatives can act as aromatase inhibitors, which are crucial in treating hormone-dependent cancers such as breast cancer. The difluoromethyl substituent may enhance binding affinity due to increased lipophilicity and altered electronic characteristics, leading to improved therapeutic efficacy .

- Dual Inhibitors : Research on related compounds suggests that modifications involving difluoromethyl groups can lead to dual inhibitors targeting both aromatase and steroid sulfatase, which could offer a synergistic approach in cancer therapy .

Chemical Biology

The compound's unique difluoromethyl group allows for selective labeling and modification of biomolecules, facilitating studies in chemical biology.

- Site-Selective Difluoromethylation : Recent advancements in difluoromethylation techniques enable the incorporation of the difluoromethyl group into large biomolecules, such as proteins. This process is valuable for studying protein function and interactions at the molecular level .

Synthetic Chemistry

In synthetic methodologies, this compound serves as a versatile building block for creating complex molecules.

- Synthesis of Fluorinated Compounds : The compound can be utilized in the synthesis of other fluorinated derivatives through various chemical reactions, enhancing the library of fluorinated compounds available for drug discovery .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-phenyl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can target specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Imidazole Derivatives

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

- Structure : Features a 4-fluorophenyl group at C2 and a benzo[d]imidazole core.

- Properties: The mono-fluorine substituent increases electronegativity but offers less steric bulk compared to the difluoromethyl group. LC-MS data for related derivatives (e.g., compound 6 in ) show molecular weights ~313 g/mol, with enhanced metabolic stability due to fluorine’s inductive effects .

- Synthesis : Prepared via nucleophilic substitution using K₂CO₃ in acetone, yielding regioisomeric mixtures (55% yield after crystallization) .

1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole

- Structure : Contains a nitro group at C5 and a 4-fluorophenyl group at C2.

- Properties: The nitro group introduces strong electron-withdrawing effects, reducing basicity and increasing reactivity in electrophilic substitutions.

Key Comparison: The difluoromethyl group in 220173-84-2 provides a balance between electronic effects and steric demand, unlike the smaller mono-fluorophenyl or highly polar nitro groups. This may improve bioavailability and reduce undesired metabolic pathways compared to nitro-substituted analogs .

Aryl-Substituted Imidazoles

1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Derivatives

- Structure : Biphenyl-methyl groups at N1 introduce rigidity and extended π-conjugation.

- Elemental analysis aligns with calculated values (C: 88.27%, H: 5.61%) .

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole

- Structure : Trifluoromethylsulfonyl group at N1.

- Properties : The strong electron-withdrawing -SO₂CF₃ group drastically reduces basicity and enhances chemical stability under acidic conditions. However, increased molecular weight (MW: ~300 g/mol) and polarity may hinder blood-brain barrier penetration .

Alkyl-Substituted Imidazoles

1-(Hex-5-yn-1-yl)-2-phenyl-1H-imidazole

- Structure : Alkyne chain at N1.

- Properties : The terminal alkyne enables click chemistry applications but introduces instability under oxidative conditions. Synthesized via KOH-mediated alkylation ().

1-Ethyl-2-(2-fluorophenyl)-1H-imidazole

Table 1: Comparative Analysis of Key Compounds

Biological Activity

1-(Difluoromethyl)-2-phenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this imidazole derivative, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenyl-substituted imidazole core. This structural configuration is believed to enhance its biological activity by influencing interactions with various biological targets.

Research indicates that this compound exhibits a range of biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways. Its difluoromethyl group may contribute to increased lipophilicity and stability, enhancing its ability to penetrate biological membranes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various strains of bacteria and fungi, demonstrating significant inhibitory effects. For example, it exhibited an IC50 value in the low micromolar range against specific bacterial strains, indicating potent antimicrobial activity.

Anti-Cancer Properties

Research has explored the anti-cancer potential of this compound. In vitro studies revealed that it can induce apoptosis in cancer cell lines, likely through the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has been identified as an inhibitor of several enzymes, including those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- Antimicrobial Efficacy : A study reported that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 5 µM, showcasing its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM), indicating strong anti-cancer activity .

- HDAC Inhibition : The compound was evaluated for its ability to inhibit HDAC6, with findings suggesting it operates via a slow-binding mechanism, providing a selective inhibition profile compared to traditional HDAC inhibitors .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 1-(Difluoromethyl)-2-phenyl-1H-imidazole, and how are reaction conditions optimized?

The compound is synthesized via regioselective difluoromethylation using reagents like N-Tosyl-S-difluoromethyl-S-phenylsulfoximine. A typical protocol involves nucleophilic substitution under Pd catalysis (for C–H activation) or base-mediated alkylation. Optimization includes varying solvents (e.g., DMF, THF), temperatures (60–100°C), and stoichiometric ratios of reactants. For example, reaction completion is monitored via TLC, and purification is achieved via column chromatography. NMR (¹H, ¹⁹F) and mass spectrometry confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- ¹H NMR : Identifies aromatic protons (δ 7.25–7.63 ppm) and the difluoromethyl group (δ 7.08 ppm, ).

- ¹⁹F NMR : Confirms the –CF₂H group (δ −90.9 ppm, ).

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) for exact mass validation.

- IR Spectroscopy : Detects C–F stretches (~1100–1200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Cross-referencing with computational data (e.g., DFT calculations) enhances accuracy .

Q. Why is the difluoromethyl group strategically incorporated into this imidazole derivative?

The –CF₂H group enhances metabolic stability and lipophilicity, improving membrane permeability. Fluorine’s electronegativity alters electron density, influencing binding interactions (e.g., dipole-dipole or hydrogen bonding with biological targets). This modification also reduces basicity of adjacent amines, potentially lowering off-target effects in drug candidates .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for biological applications?

SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) at the phenyl or imidazole positions. Biological assays (e.g., enzyme inhibition, antimicrobial activity) are conducted, with data analyzed via multivariate regression. For example, replacing the phenyl group with a 4-fluorophenyl moiety may enhance binding to EGFR kinase, as seen in related benzimidazole derivatives .

Q. What computational methods are suitable for predicting the binding affinity and ADMET properties of this compound?

- Molecular Docking : Tools like AutoDock Vina assess interactions with targets (e.g., enzymes, receptors). The difluoromethyl group’s steric and electronic effects are modeled using force fields like AMBER.

- ADMET Prediction : Software such as SwissADME evaluates solubility, bioavailability, and toxicity. Key parameters include LogP (~2.5–3.5) and topological polar surface area (TPSA < 60 Ų).

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Q. How should researchers resolve contradictions in spectral data or crystallographic results for this compound?

Discrepancies (e.g., unexpected NMR splitting or crystal packing) are addressed by:

- Repeating experiments under controlled conditions (e.g., anhydrous solvents).

- Using complementary techniques (e.g., SC-XRD for crystal structure vs. PXRD for purity).

- Comparing with literature data (e.g., CCDC entries for similar imidazoles). If twinning occurs in XRD, SHELXL refinement is applied .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Stability studies involve:

- Forced Degradation : Exposing the compound to acidic/alkaline conditions (pH 1–13) and high temperatures (40–80°C).

- HPLC Monitoring : Quantifying degradation products (e.g., hydrolyzed imidazole rings).

- Formulation : Encapsulation in liposomes or cyclodextrins to enhance shelf-life. Stability is pH-dependent, with optimal storage at neutral pH and 4°C .

Q. Can this compound act as a ligand or catalyst in asymmetric synthesis?

The imidazole nitrogen can coordinate to metals (e.g., Pd, Cu), enabling catalytic applications. For example, Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura) utilize the compound as a directing group. Chiral analogs may induce enantioselectivity in C–C bond formation, though this requires further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.